

Structural Elucidation of Furano-DT cep: A Comprehensive Analytical Protocol

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Compound of Interest

Compound Name: *Furano-DT cep*

Cat. No.: *B1516740*

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Executive Summary

The structural elucidation of **Furano-DT cep** (a designated code for a novel Furan-containing Diterpene isolated from *Cephalosporium* sp.) represents a complex challenge in natural product chemistry. This class of compounds often exhibits potent antimicrobial and cytotoxic activities, making them high-value targets in drug development. However, the fusion of a labile furan moiety with a rigid diterpene backbone creates specific stereochemical and spectral ambiguities.

This technical guide provides a rigorous, self-validating workflow for determining the planar and 3D structure of **Furano-DT cep**. It moves beyond standard protocols, emphasizing the causality between structural hypotheses and spectroscopic evidence.

Phase 1: Isolation and Molecular Formula Determination

Objective: Establish the elemental composition and degree of unsaturation to constrain structural possibilities.

High-Resolution Mass Spectrometry (HRMS)

Standard low-resolution MS is insufficient for novel diterpenes due to isobaric interference.

- Protocol: Electrospray Ionization (ESI) in positive mode (and).
- Causality: The observation of a specific mass defect allows the precise calculation of the molecular formula.
- Target: For a typical furanoditerpene, we anticipate a formula range approximating .
- Validation: The isotopic pattern (specifically abundance) must match the theoretical distribution within 5% error.

Infrared Spectroscopy (FT-IR)

- Diagnostic Bands:
 - Furan Ring: Characteristic breathing vibrations at $\sim 1500\text{ cm}^{-1}$ and 870 cm^{-1} .
 - Hydroxyls: Broad band at 3400 cm^{-1} (crucial for Mosher's analysis later).
 - Absence of Carbonyl: If the furan is the sole oxygen source aside from alcohols, the absence of $>1700\text{ cm}^{-1}$ peaks confirms the lack of lactones or ketones.

Phase 2: NMR Topology and Planar Connectivity

Objective: Map the carbon-carbon and carbon-heteroatom framework.

1D NMR Strategy (and)

The furan ring provides the "anchor" signals for the spectrum.

Table 1: Diagnostic NMR Shifts for Furan Moiety in **Furano-DT cep**

Position	Atom Type	(ppm)	(ppm)	Multiplicity	Coupling ()
Furan	CH	7.35 - 7.45	142.0 - 144.0	d / t	Hz
Furan	CH	6.25 - 6.35	110.0 - 112.0	d	Hz
Quaternary	Cq	-	120.0 - 125.0	-	-
Bridgehead	CH	2.80 - 3.10	45.0 - 55.0	m	-

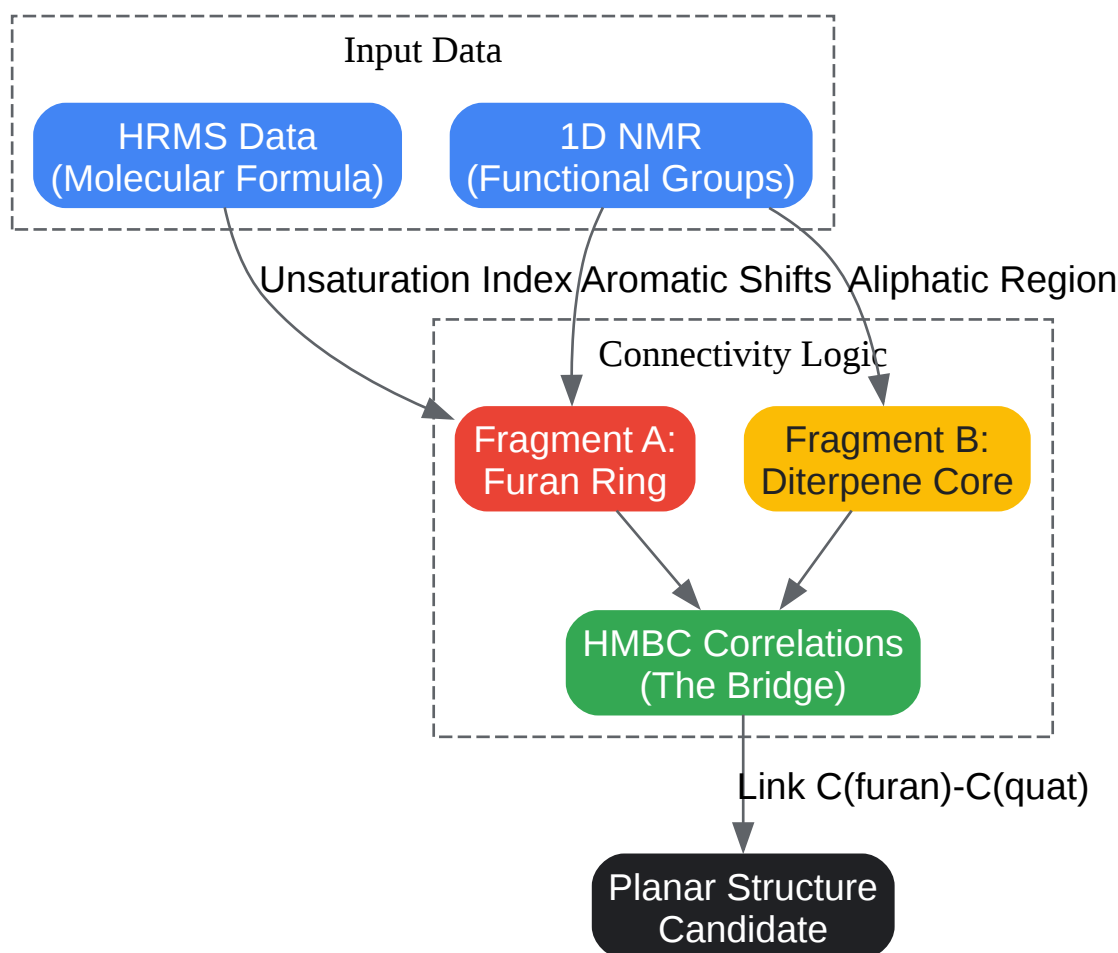
2D NMR Correlation Workflow

The connectivity is established using a specific sequence of experiments to bridge the aromatic furan system with the aliphatic diterpene core.

- COSY (Correlation Spectroscopy): Traces the spin systems of the aliphatic chain.
 - Critical Step: Identify the spin system starting from the bridgehead proton adjacent to the furan ring.
- HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.
 - Note: Distinguish between the furan carbons (aromatic region) and olefinic carbons of the diterpene backbone.
- HMBC (Heteronuclear Multiple Bond Coherence): The Linchpin Experiment.
 - Protocol: Optimized for long-range coupling (Hz).
 - Key Correlation: Look for correlations from the Furan -proton to the quaternary carbons of the diterpene junction. This physically links the "head" (furan) to the "body" (diterpene).

Visualization: Connectivity Logic

The following diagram illustrates the logical flow of connecting spectral data to structural fragments.



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Caption: Logic flow for assembling **Furano-DT cep** fragments using HMBC as the bridging evidence.

Phase 3: Stereochemical Configuration

Objective: Determine relative and absolute configuration. This is the most common failure point in drug development, leading to inactive enantiomer synthesis.

Relative Configuration (NOESY/ROESY)

- Protocol: Phase-sensitive NOESY with a mixing time of 500-800 ms.
- Analysis:
 - Identify "Face A" vs. "Face B" of the decalin/diterpene system.
 - Methyl groups are used as stereochemical beacons. If
-19 shows NOE to
-5, they are co-facial (e.g., both
).

Absolute Configuration: Modified Mosher's Method

If the **Furano-DT cep** contains a secondary alcohol, this chemical derivatization is mandatory.

Experimental Protocol:

- Aliquots: Split 1.0 mg of compound into two vials.
- Derivatization: Treat vial 1 with
-MTPA-Cl and vial 2 with
-MTPA-Cl in dry pyridine-d5.
- Analysis: Acquire
NMR. Calculate
.
- Interpretation: A systematic distribution of positive and negative
values allows assignment of the carbinol center configuration (
or
) based on the shielding cone of the phenyl group.

Quantum Chemical Calculation (ECD/DFT)

For molecules lacking suitable handles for Mosher's method, Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TDDFT) is the gold standard.

- Workflow:
 - Conformational Search: Monte Carlo search using MMFF94 force field.
 - Geometry Optimization: DFT at B3LYP/6-31G(d) level in vacuo and solvent model (PCM).
 - Spectral Calculation: TDDFT calculation of ECD spectra.
 - Comparison: The Boltzmann-weighted calculated spectrum is overlaid with the experimental ECD spectrum. A "mirror image" match indicates the opposite enantiomer.

Phase 4: Validated Elucidation Workflow

The following diagram details the decision-making process for the entire project.



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Caption: Step-by-step decision matrix for the isolation and structural definition of **Furano-DT cep**.

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